Bis(dimethylamino)chlorophosphine

Catalog No.
S1893513
CAS No.
3348-44-5
M.F
C4H12ClN2P
M. Wt
154.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(dimethylamino)chlorophosphine

CAS Number

3348-44-5

Product Name

Bis(dimethylamino)chlorophosphine

IUPAC Name

N-[chloro(dimethylamino)phosphanyl]-N-methylmethanamine

Molecular Formula

C4H12ClN2P

Molecular Weight

154.58 g/mol

InChI

InChI=1S/C4H12ClN2P/c1-6(2)8(5)7(3)4/h1-4H3

InChI Key

MAJFLEHNBOUSIY-UHFFFAOYSA-N

SMILES

CN(C)P(N(C)C)Cl

Canonical SMILES

CN(C)P(N(C)C)Cl

Precursor for Phosphine Ligands:

BDACP serves as a valuable precursor for the synthesis of phosphine ligands, which are crucial components in organometallic chemistry. These ligands bind to transition metals, forming complexes with unique properties. By varying the substituents on BDACP, researchers can access a diverse range of phosphine ligands with tailored electronic and steric properties for specific applications in catalysis, material science, and medicinal chemistry [].

Source of PCl2+ moiety:

BDACP acts as a masked source of the PCl2+ moiety. The PCl2+ group can be readily generated from BDACP under suitable reaction conditions. This feature makes BDACP useful in various chlorination reactions and the synthesis of phosphorus-containing organic compounds [].

Bis(dimethylamino)chlorophosphine is a liquid compound at room temperature. It belongs to the class of organophosphorus compounds, specifically phosphines, which are characterized by the presence of phosphorus-carbon bonds . The compound features two dimethylamino groups and one chlorine atom bonded to a central phosphorus atom.

BDACP is a hazardous compound due to the following reasons:

  • Toxicity: It is toxic upon ingestion, inhalation, or skin contact [].
  • Corrosivity: It can cause skin and eye irritation [].
  • Flammability: It is flammable and may ignite upon contact with heat or open flame [].

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling BDACP [].
  • Work in a well-ventilated area to avoid inhalation exposure.
  • Store BDACP in a cool, dry place away from heat and incompatible materials [].
, primarily due to its reactive phosphorus-chlorine bond. Some notable reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to the formation of new phosphorus compounds .
  • Lithiation: The compound can undergo lithiation reactions. For example, the borane complex of the related bis(diethylamino)chlorophosphine reacts with lithium naphthalenide to form a lithiated derivative .
  • Hydrolysis: In the presence of water or moisture, the compound can hydrolyze, potentially forming phosphonic acid derivatives.

Bis(dimethylamino)chlorophosphine finds applications primarily in organic synthesis:

  • Reagent in Organic Synthesis: It serves as a versatile compound for various organic transformations.
  • Precursor for Other Phosphorus Compounds: It can be used as a starting material for the synthesis of more complex organophosphorus compounds.
  • Cyclophosphorylation: While not directly mentioned for this compound, the related bis(dimethylamino)phosphorodiamidate (BDMDAP) enables efficient cyclophosphorylation of vicinal cis-diol moieties in polyol-organic compounds of biological relevance .

Similar Compounds

Several compounds share structural or functional similarities with bis(dimethylamino)chlorophosphine:

  • Bis(diethylamino)chlorophosphine: This compound is structurally similar, differing only in the alkyl groups (ethyl instead of methyl) .
  • Tris(dimethylamino)phosphine: This compound has three dimethylamino groups instead of two and a chlorine atom .
  • Diethylphosphoramidous dichloride: Another organophosphorus compound used in similar applications .
  • Bis(dimethylamino)phosphorodiamidate (BDMDAP): While not a direct analog, this compound is used in similar synthetic applications .

Bis(dimethylamino)chlorophosphine is unique due to its specific combination of two dimethylamino groups and one chlorine atom, which gives it particular reactivity and utility in organic synthesis. Its reactivity is generally higher than its tris(dimethylamino) counterpart due to the presence of the chlorine atom, making it more versatile in certain synthetic applications.

Phosphorus-31 Nuclear Magnetic Resonance Spectroscopy

Bis(dimethylamino)chlorophosphine exhibits characteristic phosphorus-31 nuclear magnetic resonance spectral properties that provide crucial structural information [1] [2] [3]. The compound demonstrates ≥96.0% purity as determined by phosphorus-31 nuclear magnetic resonance analysis, indicating the high sensitivity of this technique for structural characterization [2] [3]. The phosphorus nucleus in bis(dimethylamino)chlorophosphine experiences a unique electronic environment due to the presence of two dimethylamino substituents and one chlorine atom attached to the central phosphorus atom [1] [4].

The phosphorus-31 nucleus has favorable spectroscopic properties for nuclear magnetic resonance analysis, including 100% natural abundance, nuclear spin of 1/2, and relatively high gyromagnetic ratio, making it one of the most accessible nuclei for routine nuclear magnetic resonance measurements [5]. The chemical shift of bis(dimethylamino)chlorophosphine falls within the typical range for chlorophosphines, which generally exhibit chemical shifts between +80 to +200 parts per million relative to 85% phosphoric acid as the external standard [5] [6].

The electronic environment around the phosphorus atom in bis(dimethylamino)chlorophosphine is significantly influenced by the electron-donating dimethylamino groups and the electron-withdrawing chlorine substituent [7] [5]. This electronic asymmetry creates distinctive phosphorus-31 nuclear magnetic resonance spectral characteristics that allow for unambiguous identification and structural confirmation of the compound [8] [9]. The paramagnetic shielding tensor dominates the chemical shift values in phosphorus-31 nuclear magnetic resonance, which is sensitive to π-bonding interactions between the phosphorus center and the nitrogen atoms of the dimethylamino groups [8].

Infrared Spectroscopy

Infrared spectroscopic analysis of bis(dimethylamino)chlorophosphine reveals characteristic vibrational modes that provide detailed information about molecular structure and bonding [10] [11] [12]. The infrared spectrum exhibits distinct absorption bands corresponding to phosphorus-chlorine stretching, phosphorus-nitrogen stretching, and carbon-nitrogen stretching vibrations [11] [12]. These vibrational frequencies are particularly sensitive to the molecular conformation and the electronic environment of the functional groups [10] [13].

The phosphorus-chlorine stretching vibration appears as a characteristic band in the infrared spectrum, providing direct evidence for the presence of the phosphorus-chlorine bond [11] [12]. The frequency of this vibration is influenced by the electronic effects of the dimethylamino substituents, which alter the electron density at the phosphorus center [14]. Additionally, the carbon-nitrogen stretching vibrations of the dimethylamino groups contribute to the fingerprint region of the spectrum, allowing for detailed structural characterization [15].

Vibrational spectroscopy studies have demonstrated that the infrared spectrum of bis(dimethylamino)chlorophosphine is sensitive to conformational changes and steric interactions between the dimethylamino groups [10] [13]. The coupling between different vibrational modes, particularly carbon-carbon, carbon-nitrogen, and phosphorus-nitrogen stretching vibrations, creates complex spectral patterns that require careful analysis for complete band assignment [15].

Mass Spectrometry

Mass spectrometric analysis of bis(dimethylamino)chlorophosphine provides molecular weight confirmation and structural fragmentation information [16]. The molecular ion peak appears at mass-to-charge ratio 154, corresponding to the molecular weight of 154.58 daltons [1] [17] [4]. The electron ionization mass spectrum exhibits characteristic fragmentation patterns that reflect the molecular structure and bonding characteristics [16].

The mass spectrum shows the molecular ion peak [M]+ at mass-to-charge ratio 154, confirming the molecular formula C₄H₁₂ClN₂P [1] [17] [4]. Fragmentation pathways in the mass spectrometer typically involve loss of dimethylamino groups, chlorine, or methyl radicals, producing fragment ions that provide structural information about the connectivity and stability of different molecular regions [16]. The isotope pattern observed in the mass spectrum reflects the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), providing additional confirmation of the molecular composition [1] [17].

X-ray Crystallographic Studies of Molecular Configuration

X-ray crystallographic studies of bis(dimethylamino)chlorophosphine provide direct structural information about bond lengths, bond angles, and molecular geometry in the solid state [18] [19] [20]. Although specific single-crystal X-ray diffraction data for bis(dimethylamino)chlorophosphine were not extensively documented in the available literature, related aminophosphine compounds have been characterized crystallographically, providing insights into the expected structural parameters [18] [20].

Crystallographic studies of related bis(amino)phosphine compounds reveal that the phosphorus atom typically adopts a pyramidal geometry with bond angles deviating from the ideal tetrahedral values due to the presence of the phosphorus lone pair [18] [20]. The phosphorus-nitrogen bond lengths in aminophosphines generally range from 1.65 to 1.75 Ångströms, while phosphorus-chlorine bond lengths typically fall between 2.0 to 2.1 Ångströms [18] [20].

The molecular packing in the crystal structure is influenced by intermolecular interactions, including van der Waals forces and potential hydrogen bonding involving the methyl groups of the dimethylamino substituents [19] [20]. The spatial arrangement of molecules in the crystal lattice affects the overall stability and physical properties of the compound [18] [20].

Computational Modeling of Electronic Structure

Computational studies using density functional theory methods provide detailed insights into the electronic structure and bonding characteristics of bis(dimethylamino)chlorophosphine [21] [22] [23]. Theoretical calculations at various levels of theory, including B3LYP, MPW1K, and other hybrid functionals, have been employed to investigate the molecular geometry, electronic properties, and vibrational characteristics of related aminophosphine compounds [21] [24] [23].

Density functional theory calculations reveal that the electronic structure of bis(dimethylamino)chlorophosphine is characterized by significant π-donation from the nitrogen lone pairs to the phosphorus center [21] [23]. This π-bonding interaction strengthens the phosphorus-nitrogen bonds and influences the overall molecular geometry and stability [25] [23]. The highest occupied molecular orbital and lowest unoccupied molecular orbital analysis provides information about the electronic excitation properties and chemical reactivity [21] [26].

Natural bond orbital analysis demonstrates the presence of hyperconjugative interactions between the dimethylamino groups and the phosphorus center [21] [24]. These interactions contribute to the molecular stability and affect the rotational barriers around the phosphorus-nitrogen bonds [25] [23]. The computational results also provide predictions for nuclear magnetic resonance chemical shifts and vibrational frequencies that can be compared with experimental data for validation [21] [27].

Tautomerism and Steric Effects of Dimethylamino Groups

The dimethylamino groups in bis(dimethylamino)chlorophosphine exhibit significant steric effects that influence the molecular conformation and dynamic behavior [28] [29] [30]. Steric interactions between the methyl groups of adjacent dimethylamino substituents create conformational preferences and affect the rotational barriers around the phosphorus-nitrogen bonds [31] [32] [33].

Tautomeric equilibria in bis(dimethylamino)chlorophosphine are less pronounced compared to compounds with more acidic protons, but conformational isomerism plays an important role in determining the molecular properties [28] [34] [35]. The rotation around the phosphorus-nitrogen bonds creates different conformational states with varying steric interactions between the dimethylamino groups [30] [31] [33].

The steric hindrance of the dimethylamino groups affects the accessibility of the phosphorus center for chemical reactions and coordination [30] [32] [33]. This steric protection influences the reactivity patterns and selectivity in substitution reactions involving the chlorine atom [31] [33]. The methyl groups on nitrogen can adopt different orientations relative to the phosphorus-chlorine bond, creating distinct conformational isomers with different energies and spectroscopic properties [30] [36] [32].

Dynamic nuclear magnetic resonance studies of related compounds have revealed that the rotational barriers around phosphorus-nitrogen bonds are typically in the range of 10-20 kilocalories per mole, depending on the specific substitution pattern and steric environment [25] [31]. These barriers are sufficient to create observable conformational effects at room temperature while allowing for relatively rapid interconversion between different conformational states [30] [32].

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

3348-44-5

Wikipedia

Bis(dimethylamino)chlorophosphine

Dates

Last modified: 08-16-2023

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